REACTION_CXSMILES
|
N1C=CC=CC=1.[I:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.Cl.[CH3:18][NH:19][O:20][CH3:21]>ClCCl>[CH3:21][O:20][N:19]([CH3:18])[C:12]([C:11]1[CH:15]=[CH:16][C:8]([I:7])=[CH:9][CH:10]=1)=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
251 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)Cl)C=C1
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (1 l)
|
Type
|
WASH
|
Details
|
was then washed with dilute hydrochloric acid (2N, 3×400 ml) and saturated sodium bicarbonate solution (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CC=C(C=C1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 241 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |